molecular formula C11H7ClF3N3OS2 B2453939 2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 339013-81-9

2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2453939
CAS No.: 339013-81-9
M. Wt: 353.76
InChI Key: CBHGBDRCXZQNJP-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C11H7ClF3N3OS2 and its molecular weight is 353.76. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3OS2/c12-6-1-3-7(4-2-6)20-5-8(19)16-10-18-17-9(21-10)11(13,14)15/h1-4H,5H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHGBDRCXZQNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=NN=C(S2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide , known by its CAS number 339013-81-9, is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₁H₇ClF₃N₃OS₂
Molecular Weight353.76 g/mol
CAS Number339013-81-9
Boiling PointNot specified

The compound features a trifluoromethyl group and a 4-chlorophenyl moiety attached to a thiadiazole ring, which is known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of thiadiazole derivatives against various cancer cell lines. The compound has been tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells.

In Vitro Cytotoxicity Studies

In vitro assays have demonstrated that This compound exhibits significant cytotoxicity. The median inhibitory concentration (IC₅₀) values indicate its effectiveness:

Cell LineIC₅₀ (µg/mL)
MCF-70.28
HepG29.6

These results suggest that the compound induces apoptotic cell death , which is crucial for its anticancer activity .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest : It has been observed that the compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Inhibition of Key Proteins : The activity against certain proteins involved in cancer progression has been noted, including matrix metalloproteinase (MMP) and vascular endothelial growth factor A (VEGFA), which are critical for tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural components. Variations in the substituents on the thiadiazole ring and the acetamide linker can enhance or diminish their cytotoxic effects:

  • Aryl Substituents : The presence of halogenated aryl groups has been shown to enhance cytotoxicity due to increased lipophilicity and interaction with cellular targets.
  • Linker Modifications : Alterations in the acetamide linker can affect the compound's ability to penetrate cell membranes and interact with target proteins .

Case Studies

Several studies have reported on similar compounds with promising anticancer activities:

  • Compound 4i : A derivative that exhibited an IC₅₀ value of 2.32 µg/mL against MCF-7 cells, demonstrating enhanced activity through structural modifications .
  • Thiadiazole Derivatives Review : A comprehensive review indicated that various derivatives showed significant antitumor activities across multiple cancer types, emphasizing the importance of substituent positioning on the thiadiazole scaffold .

Q & A

Q. What are the recommended synthetic routes for 2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide, and how can purity be optimized?

The synthesis typically involves coupling a 4-chlorophenylsulfanyl acetic acid derivative with a 5-trifluoromethyl-1,3,4-thiadiazol-2-amine precursor. Key steps include:

  • Nucleophilic substitution : The thiol group of the 4-chlorophenylsulfanyl moiety reacts with activated intermediates (e.g., chloroacetyl chloride) under basic conditions .
  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to minimize side reactions and improve yield .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) enhances purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structural characterization of this compound be systematically validated?

A multi-spectral approach is critical:

  • IR spectroscopy : Confirm presence of amide C=O (~1650–1700 cm⁻¹), C=N (~1600 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹) .
  • NMR analysis :
    • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl), trifluoromethyl-associated shifts (~δ 3.5–4.0 ppm for adjacent protons) .
    • ¹³C NMR : Detect amide carbonyl (~170 ppm) and thiadiazole carbons (~150–160 ppm) .
  • Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in cancer cell lines?

  • Apoptosis induction assays : Measure caspase-3/9 activation using fluorogenic substrates (e.g., Ac-DEVD-AMC) in MCF7 or PC3 cells. Compare results to controls like doxorubicin .
  • Mitochondrial membrane potential : Use JC-1 dye to assess depolarization, linking caspase activation to intrinsic apoptotic pathways .
  • Gene expression profiling : Quantify pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) markers via qPCR or Western blot .

Q. How can researchers reconcile contradictory bioactivity data (e.g., anticancer vs. carcinogenic potential) among thiadiazole derivatives?

  • Structural nuance : Minor substituent changes (e.g., 4-chlorophenyl vs. nitro-furyl groups) drastically alter bioactivity. For example, nitro-furyl thiadiazoles are carcinogenic due to metabolic activation to DNA-reactive intermediates, while halogenated derivatives exhibit anticancer activity via selective caspase modulation .
  • Dose-response studies : Evaluate toxicity thresholds; carcinogenicity often arises at chronic high doses, whereas anticancer effects occur at lower, targeted concentrations .
  • Metabolic profiling : Use liver microsomes to identify reactive metabolites (e.g., epoxides) that may explain divergent outcomes .

Q. What methodologies are recommended for optimizing the compound’s pharmacokinetic properties?

  • Lipophilicity optimization : Adjust logP via substituent modifications (e.g., replacing trifluoromethyl with polar groups) while maintaining activity. Measure partition coefficients using shake-flask (octanol/water) .
  • Plasma stability assays : Incubate with rat plasma (37°C, 24h) and quantify degradation via LC-MS. Stabilize labile groups (e.g., esterify free carboxylic acids) .
  • Caco-2 permeability : Assess intestinal absorption using monolayer models; enhance permeability with prodrug strategies .

Methodological Considerations

Q. How should researchers design dose-response experiments to evaluate cytotoxicity accurately?

  • Cell line selection : Use panels (e.g., MDA-MB-231, U87, PC3) to assess tissue-specific effects .
  • MTT assay protocol : Seed cells at 5×10³/well, treat with 0.1–100 µM compound for 48h, and measure IC₅₀ using nonlinear regression (GraphPad Prism) .
  • Control standardization : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., cisplatin) to normalize batch variability .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., H₂S during degradation) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Data Interpretation and Reporting

Q. How can researchers address variability in biological replicate data across studies?

  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values and effect sizes .
  • Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity (e.g., Review Manager software) .

Q. What computational tools can predict structure-activity relationships (SAR) for thiadiazole derivatives?

  • Molecular docking : Use AutoDock Vina to model interactions with caspase-3 (PDB ID: 1CP3) and identify key binding residues (e.g., Arg164, His121) .
  • QSAR models : Develop regression models using descriptors like molar refractivity and Hammett constants to guide synthetic prioritization .

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